molecular formula C15H9F3N4O B10967371 6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B10967371
M. Wt: 318.25 g/mol
InChI Key: YUHNAOBVMRHJGK-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene stands out due to its trifluoromethyl group, which can enhance its biological activity and stability. The presence of the furan ring also adds to its unique chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H9F3N4O

Molecular Weight

318.25 g/mol

IUPAC Name

6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

InChI

InChI=1S/C15H9F3N4O/c1-8-7-11(15(16,17)18)20-13-12(8)14-19-5-4-9(22(14)21-13)10-3-2-6-23-10/h2-7H,1H3

InChI Key

YUHNAOBVMRHJGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC=NC3=C12)C4=CC=CO4)C(F)(F)F

Origin of Product

United States

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